molecular formula C26H29N7O2 B11419833 4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-(3-propan-2-yloxypropyl)butanamide

4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-(3-propan-2-yloxypropyl)butanamide

Cat. No.: B11419833
M. Wt: 471.6 g/mol
InChI Key: UNXHFNXYWGNQDP-UHFFFAOYSA-N
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Description

4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[104002,607,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-(3-propan-2-yloxypropyl)butanamide is a complex organic compound with a unique structure This compound is characterized by its hexazatetracyclic core, which is a highly conjugated system, and a butanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-(3-propan-2-yloxypropyl)butanamide typically involves multiple steps. The initial step often includes the formation of the hexazatetracyclic core through a series of cyclization reactions. This is followed by the introduction of the phenyl group and the butanamide side chain. The reaction conditions usually require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-(3-propan-2-yloxypropyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The aromatic rings and nitrogen atoms can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-(3-propan-2-yloxypropyl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for understanding biochemical pathways and mechanisms.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its unique structure and reactivity could be exploited to develop new drugs for the treatment of various diseases, including cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-(3-propan-2-yloxypropyl)butanamide involves its interaction with specific molecular targets. The compound can bind to proteins, nucleic acids, and other biomolecules, altering their structure and function. This binding can lead to the activation or inhibition of various biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hexazatetracyclic derivatives and butanamide analogs. These compounds share structural similarities but may differ in their reactivity and biological activity.

Uniqueness

What sets 4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-(3-propan-2-yloxypropyl)butanamide apart is its unique combination of a highly conjugated hexazatetracyclic core and a butanamide side chain. This combination provides a distinct set of chemical and biological properties that can be exploited for various applications.

Properties

Molecular Formula

C26H29N7O2

Molecular Weight

471.6 g/mol

IUPAC Name

4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-(3-propan-2-yloxypropyl)butanamide

InChI

InChI=1S/C26H29N7O2/c1-18(2)35-17-9-16-27-23(34)15-8-14-22-29-30-26-32(22)21-13-7-6-12-20(21)25-28-24(31-33(25)26)19-10-4-3-5-11-19/h3-7,10-13,18H,8-9,14-17H2,1-2H3,(H,27,34)

InChI Key

UNXHFNXYWGNQDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)CCCC1=NN=C2N1C3=CC=CC=C3C4=NC(=NN42)C5=CC=CC=C5

Origin of Product

United States

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